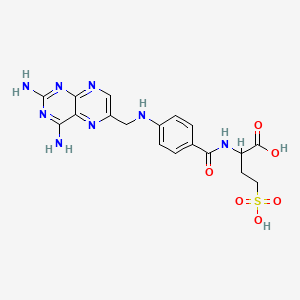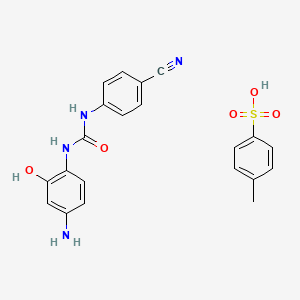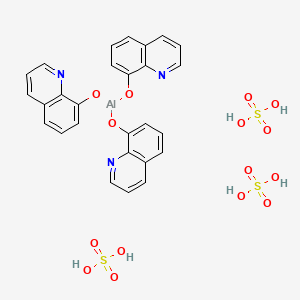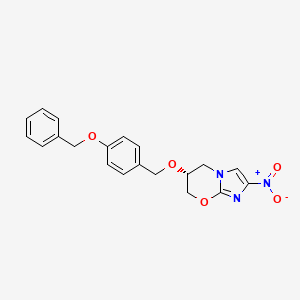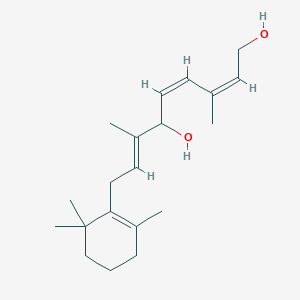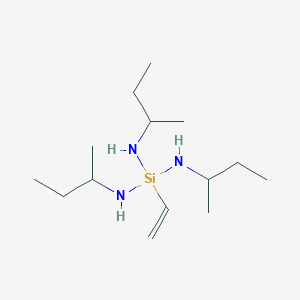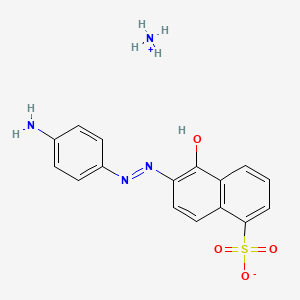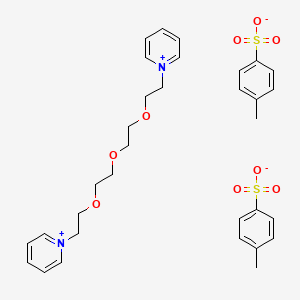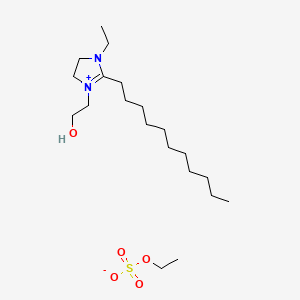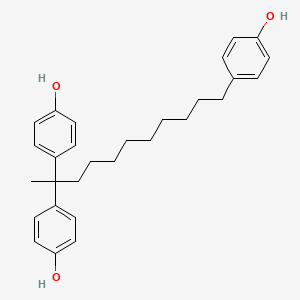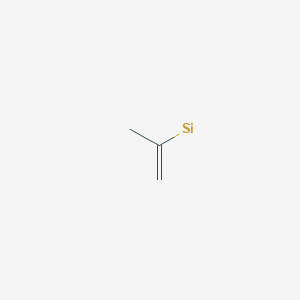
Silane, (1-methylethenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, (1-methylethenyl)-, also known as vinylsilane, is an organosilicon compound with the chemical formula C3H6Si. This compound is characterized by the presence of a silicon atom bonded to a vinyl group (1-methylethenyl) and hydrogen atoms. Silane, (1-methylethenyl)- is a versatile compound widely used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Silane, (1-methylethenyl)- can be synthesized through several methods. One common method involves the reaction of acetone with chlorotrimethylsilane in the presence of triethylamine . The reaction is carried out under a nitrogen atmosphere at room temperature, followed by the addition of sodium iodide in acetonitrile. The mixture is then stirred and warmed to 35°C, resulting in the formation of the desired product.
Another method involves the reaction of 3-butene-1-ol with 3-mercaptopropyltrimethoxysilane through a “click” reaction between the -SH and -C=C- groups . This method is particularly useful for obtaining hydroxyl group-terminated silane.
Industrial Production Methods
Industrial production of silane, (1-methylethenyl)- typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving additional purification steps such as distillation and recrystallization to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
Silane, (1-methylethenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Silane, (1-methylethenyl)- can act as a hydride donor in reduction reactions.
Substitution: The vinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Hydrosilanes such as tris(trimethylsilyl)silane are often used as reducing agents.
Substitution: Reagents like halogens and organometallic compounds are used for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Reduced silane derivatives.
Substitution: Various substituted silanes depending on the reagents used.
Applications De Recherche Scientifique
Silane, (1-methylethenyl)- has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility.
Medicine: Utilized in drug delivery systems and as a component in medical coatings.
Industry: Applied in the production of adhesives, sealants, and coatings due to its ability to improve adhesion and durability
Mécanisme D'action
The mechanism of action of silane, (1-methylethenyl)- involves its ability to form strong chemical bonds with both organic and inorganic substrates. The vinyl group allows for various chemical modifications, while the silicon atom provides stability and reactivity. The compound can act as a radical H-donor or hydride donor, facilitating reduction reactions and enhancing the properties of composite materials .
Comparaison Avec Des Composés Similaires
Silane, (1-methylethenyl)- is unique compared to other silanes due to its vinyl group, which imparts distinct reactivity and versatility. Similar compounds include:
Chlorotrimethylsilane: Used in similar synthetic applications but lacks the vinyl group.
Tris(trimethylsilyl)silane: Known for its radical reducing properties.
Phenylsilane: Contains a phenyl group instead of a vinyl group, leading to different reactivity.
These compounds share some common applications but differ in their specific chemical properties and reactivity, making silane, (1-methylethenyl)- a unique and valuable compound in various fields.
Propriétés
Numéro CAS |
18191-61-2 |
|---|---|
Formule moléculaire |
C3H5Si |
Poids moléculaire |
69.16 g/mol |
InChI |
InChI=1S/C3H5Si/c1-3(2)4/h1H2,2H3 |
Clé InChI |
HMBKICCOYFZVPQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)[Si] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


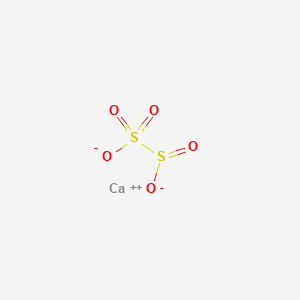
![7,18-bis(4-aminophenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12686004.png)
